molecular formula C18H22ClN3S B5842904 N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea

N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea

Cat. No. B5842904
M. Wt: 347.9 g/mol
InChI Key: FIKAWUUCAGJRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea is a chemical compound that belongs to the class of thiourea derivatives. It is commonly referred to as CMTU and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of CMTU is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. CMTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
CMTU has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. CMTU has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of a number of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMTU is its potential use in the treatment of a number of diseases. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of CMTU is its potential toxicity. It has been shown to be toxic to certain cell types, which may limit its use in certain applications.

Future Directions

There are a number of future directions for the study of CMTU. One area of research is the development of new drugs based on CMTU. Another area of research is the study of the mechanism of action of CMTU. Further research is also needed to determine the potential toxicity of CMTU and its suitability for use in various applications.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea is a promising compound that has a number of potential applications in scientific research. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, and may be useful in the treatment of a number of diseases. Further research is needed to fully understand the mechanism of action of CMTU and its potential toxicity.

Synthesis Methods

CMTU can be synthesized through a multi-step process that involves the reaction of 3-chloro-2-methylphenyl isothiocyanate and 4-diethylaminophenylamine. The reaction takes place in a solvent such as dichloromethane, and the product is purified through recrystallization.

Scientific Research Applications

CMTU has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. CMTU has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[4-(diethylamino)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3S/c1-4-22(5-2)15-11-9-14(10-12-15)20-18(23)21-17-8-6-7-16(19)13(17)3/h6-12H,4-5H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKAWUUCAGJRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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